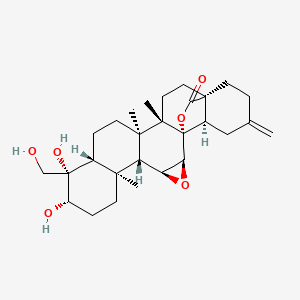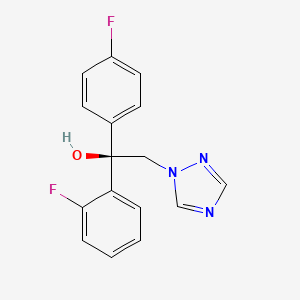
(-)-Flutriafol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-flutriafol is a 1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol that has R configuration. It is an enantiomer of a (S)-flutriafol.
Wissenschaftliche Forschungsanwendungen
1. Neurochemical Mechanisms in Dopamine Release
- Flutriafol, a triazole fungicide, has been shown to induce dopamine release from the rat striatum. Research indicates its action is partly through overstimulation of NMDA receptors and possible NO production. The administration of NMDA and AMPA/kainate receptor antagonists, as well as NOS inhibitors, can protect against this dopamine release induced by flutriafol (Faro et al., 2012).
2. Metabolism and Dissipation in Agriculture
- In agricultural settings, the metabolism and dissipation of flutriafol in vegetables like courgettes and tomatoes were studied under laboratory and greenhouse conditions. This study found several metabolites and showed that the persistence of flutriafol is less than 17 days. Such insights are critical for understanding the environmental impact of flutriafol in agriculture (Hergueta-Castillo et al., 2023).
3. Mineralization Mechanism of Flutriafol
- The mineralization mechanism of flutriafol, a widely used fungicide, was explored using quantum chemical calculation and electrochemical experiment methods. This study provided a detailed understanding of its degradation mechanism, which is vital for developing technologies to remove flutriafol from the environment (Liu et al., 2017).
4. Impact on Soil Microflora and Cellulose Decomposition
- Flutriafol's effect on cellulose decomposition by soil microflora was examined. At recommended field applications, it did not affect cellulose decomposition. However, higher dosages initially inhibited, then stimulated, cellulolytic activity. This indicates the importance of flutriafol's persistence and application frequency on soil health (Munier-Lamy & Borde, 2000).
5. Enantioselective Degradation and Bioactivity
- Research on the enantioselective degradation and bioactivity of flutriafol revealed that different isomers of flutriafol exhibit varying bioactivities and degradation rates in vegetables. This has implications for environmental risk assessment and the understanding of flutriafol’s stereoisomers in agriculture (Zhang et al., 2015).
Eigenschaften
CAS-Nummer |
586965-69-7 |
|---|---|
Molekularformel |
C16H13F2N3O |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
(1R)-1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2/t16-/m1/s1 |
InChI-Schlüssel |
JWUCHKBSVLQQCO-MRXNPFEDSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
SMILES |
C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




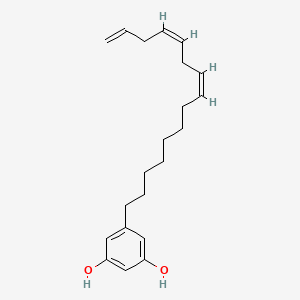
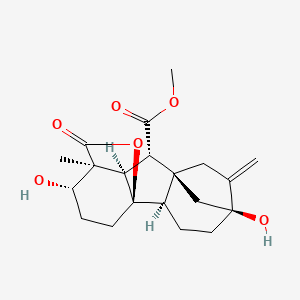
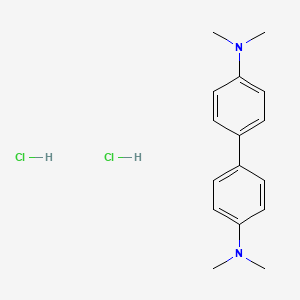
![[6-ethyl-2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate](/img/structure/B1253029.png)
![(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1253032.png)
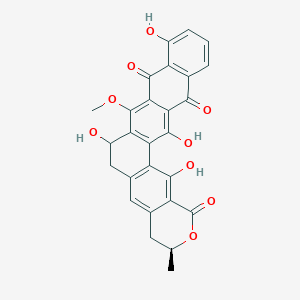
![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253038.png)
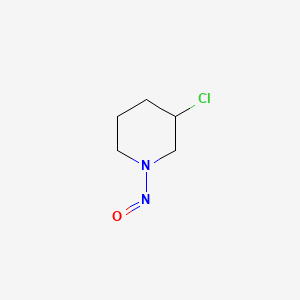
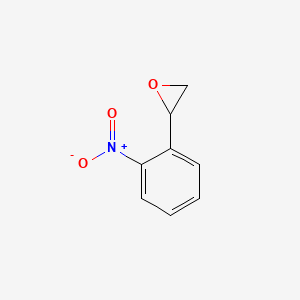
![1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone](/img/structure/B1253042.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B1253046.png)

